Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate
Overview
Description
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3. It is a derivative of benzoic acid and is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate typically involves the esterification of 3,6-dichloro-2-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is typically subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetates with various functional groups.
Oxidation Reactions: The major product is 3,6-dichloro-2-(difluoromethoxy)benzoic acid.
Reduction Reactions: The major product is 3,6-dichloro-2-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: As a potential bioactive compound for studying its effects on biological systems.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets in biological systems. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichloro-2-methoxybenzoate
- Methyl 3,6-dichloro-2-fluorobenzoate
- Methyl 3,6-dichloro-2-(trifluoromethoxy)benzoate
Uniqueness
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications.
Biological Activity
Methyl 3,6-dichloro-2-(difluoromethoxy)-phenylacetate (CAS No. 1807038-04-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a phenylacetate backbone with dichloro and difluoromethoxy substituents. The presence of these halogen groups is significant as they can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The dichloro and difluoromethoxy groups may enhance the compound’s ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. -
Anti-inflammatory Effects :
Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The potential for this compound to affect these pathways warrants further investigation. -
Enzyme Inhibition :
Compounds containing similar functional groups have been shown to inhibit various enzymes, including phospholipases and cyclooxygenases. This inhibition could lead to reduced synthesis of inflammatory mediators.
Case Studies
- Study on Phospholipidosis : A study investigated the effects of various compounds on lysosomal phospholipase A2 (LPLA2) activity, which is linked to drug-induced phospholipidosis. This compound was assessed for its ability to inhibit LPLA2, which could predict its potential for causing phospholipidosis in vivo .
- Antimicrobial Screening : In a comparative study of antimicrobial agents, this compound demonstrated moderate activity against specific bacterial strains, suggesting its potential as a lead compound for further development .
Data Table: Biological Activity Overview
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Anti-inflammatory | Inhibition of cytokines | |
Enzyme inhibition | LPLA2 inhibition |
Future Directions
Given the preliminary findings regarding this compound's biological activity, several avenues for future research are recommended:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound through advanced biochemical assays.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Properties
IUPAC Name |
methyl 2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-6(11)2-3-7(12)9(5)17-10(13)14/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBBNYJLVEHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.